molecular formula C7H4Cl4 B147616 2,6-Dichlorobenzal chloride CAS No. 81-19-6

2,6-Dichlorobenzal chloride

Cat. No.: B147616
CAS No.: 81-19-6
M. Wt: 229.9 g/mol
InChI Key: QQPXXHAEIGVZKQ-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzal chloride is an organic compound with the molecular formula C7H4Cl2. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzal chloride can be synthesized through the chlorination of 2,6-dichlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions ranging from 50 to 250 degrees Celsius . The reaction proceeds as follows:

[ \text{C}_7\text{H}_6\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{CHCl}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 2,6-dichlorotoluene is continuously fed along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzal chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde.

    Reduction Reactions: It can be reduced to form 2,6-dichlorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    2,6-Dichlorobenzaldehyde: Formed through oxidation.

    2,6-Dichlorobenzyl alcohol: Formed through reduction.

Scientific Research Applications

2,6-Dichlorobenzal chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzyl chloride

Uniqueness

2,6-Dichlorobenzal chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and chemical properties compared to other dichlorobenzyl and dichlorobenzoyl compounds. This uniqueness makes it valuable in specific synthetic applications where precise chemical behavior is required.

Properties

IUPAC Name

1,3-dichloro-2-(dichloromethyl)benzene
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InChI

InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
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InChI Key

QQPXXHAEIGVZKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl
Source PubChem
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Molecular Formula

C7H4Cl4
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID8021773
Record name alpha,alpha-2,6-Tetrachlorotoluene
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Molecular Weight

229.9 g/mol
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Physical Description

Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid.
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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CAS No.

81-19-6
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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Record name 2,6-Dichlorobenzylidene chloride
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Record name 1,3-Dichloro-2-(dichloromethyl)benzene
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Record name 2,6-Dichlorobenzal chloride
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Record name Benzene, 1,3-dichloro-2-(dichloromethyl)-
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Record name alpha,alpha-2,6-Tetrachlorotoluene
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Record name α,α,2,6-tetrachlorotoluene
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Record name 1,3-DICHLORO-2-(DICHLOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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